
1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone
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Overview
Description
1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
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Biological Activity
The compound 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone represents a novel chemical structure with potential biological activities. This article explores its synthesis, structural characteristics, and biological activity based on various research findings.
Synthesis and Structural Characteristics
The target compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically begins with the formation of the pyrazole ring followed by the introduction of the thiazole moiety. The resulting compound crystallizes in a monoclinic space group, exhibiting significant π–π interactions and hydrogen bonding in its crystal structure, which contribute to its stability and biological properties .
Biological Activity
The biological activity of this compound has been evaluated across various studies, focusing on its potential as an anti-cancer agent, antimicrobial properties, and other pharmacological effects.
Anticancer Activity
Research indicates that derivatives of pyrazole and triazole compounds exhibit significant anticancer properties. For instance:
- In vitro studies have shown that similar compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. The most effective derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- Structure-activity relationship (SAR) analyses reveal that the presence of methoxy groups enhances the anticancer activity by increasing lipophilicity and improving interaction with biological targets .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity:
- Studies report that related pyrazole derivatives possess moderate to potent activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, some compounds have shown minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against Staphylococcus aureus and Candida albicans .
Case Studies
Several case studies provide insights into the biological efficacy of similar compounds:
- Case Study 1 : A derivative with a similar structure was tested for its ability to inhibit cancer cell growth in vitro and showed promising results with a significant reduction in cell viability at concentrations below 10 µM.
- Case Study 2 : Another study focused on the antifungal properties of related compounds found that they effectively inhibited the growth of Candida species at MIC values comparable to standard antifungal treatments.
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles and pyrazoles exhibit notable antimicrobial properties. For instance, compounds containing 1,2,4-triazole moieties have been shown to possess antibacterial and antifungal activities. The compound may share similar properties due to the presence of these functional groups.
Case Study:
A study published in Pharmaceuticals highlighted the synthesis of various 1,2,4-triazole derivatives that demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The structure of 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone suggests it could exhibit similar efficacy due to its structural similarities with these active compounds.
Anti-inflammatory Properties
The pyrazole scaffold is known for anti-inflammatory effects. Compounds containing this scaffold have been studied for their ability to inhibit inflammatory pathways. The specific compound's structure may enhance its interaction with biological targets involved in inflammatory responses.
Research Findings:
In a study focusing on pyrazole derivatives, several compounds were evaluated for their anti-inflammatory activities using various in vitro assays . Such studies suggest that the compound could be a candidate for further investigation in the context of anti-inflammatory drug development.
Anticancer Potential
The compound's unique structure allows for exploration in cancer treatment. Pyrazole derivatives have been reported to show cytotoxic effects against various cancer cell lines.
Case Study:
A recent investigation into pyrazole-based compounds demonstrated promising results against cancer cell proliferation . The incorporation of triazole groups may further enhance the anticancer activity through synergistic effects.
Fungicidal Activity
The presence of triazole moieties is significant in developing fungicides. Triazoles are widely used in agriculture as fungicides due to their ability to inhibit sterol biosynthesis in fungi.
Research Insights:
Studies have shown that triazole-containing compounds can effectively control fungal diseases in crops . Given the structural characteristics of this compound, it holds potential as a novel fungicide.
Photostability and Dye Applications
Compounds with pyrazole and triazole structures have been explored for their photostability and use as dyes in materials science. Their unique electronic properties make them suitable candidates for applications in organic electronics and photonic devices.
Research Findings:
Investigations into pyrazole-based dyes have shown their potential use in solar cells and light-emitting devices due to their excellent light absorption properties . The compound's structural features may allow it to be tailored for specific applications in this field.
Properties
IUPAC Name |
1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-26-14-23-24-22(26)31-13-21(28)27-20(16-6-10-18(30-3)11-7-16)12-19(25-27)15-4-8-17(29-2)9-5-15/h4-11,14,20H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJSEFYIAGMKGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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